N-(2-((2'-Benzhydryl-6'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide
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Overview
Description
N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group. The specific structure of N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide includes additional substituents that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps, including the formation of the benzhydryl core and the subsequent introduction of the chloro and indole substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and indole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzhydryl compounds .
Scientific Research Applications
N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzhydryl derivatives with different substituents, such as:
- N-benzhydryl-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- N-benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide .
Uniqueness
N-(2-((2’-Benzhydryl-6’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C38H30ClN3O |
---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-6-chloro-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C38H30ClN3O/c1-24(43)40-31-18-10-8-16-27(31)22-34-36(29-17-9-11-19-32(29)41-34)37-30-21-20-28(39)23-33(30)42-38(37)35(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-21,23,35,41-42H,22H2,1H3,(H,40,43) |
InChI Key |
QIWQZFQUUOPALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=C4C=CC(=C5)Cl)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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